molecular formula C8H8N4O2 B571590 (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 115103-10-1

(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No. B571590
CAS RN: 115103-10-1
M. Wt: 192.178
InChI Key: BRGDBWNIKSYHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 115103-10-1 . It has a molecular weight of 192.18 . The compound is a powder and is stored at 4 degrees Celsius . Its IUPAC name is (5-nitro-1H-benzimidazol-2-yl)methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N4O2/c9-4-8-10-6-2-1-5 (12 (13)14)3-7 (6)11-8/h1-3H,4,9H2, (H,10,11) . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry Applications

Nitroimidazoles, which share a similar structural motif with (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine, are of significant interest in synthetic chemistry due to their wide range of potential applications. They are actively researched for use as drugs, artificial diagnostics, pathological probes, and in supramolecular chemistry for various applications, including anticancer, antimicrobial, antiparasitic treatments, and as components in supramolecular assemblies. These compounds are synthesized for their unique properties, which are leveraged in the development of new chemical entities for pharmaceutical and diagnostic applications (Li et al., 2018).

Pharmaceutical Research

In the pharmaceutical domain, benzothiazole derivatives, which are structurally related to this compound, exhibit a broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The structural motif of benzothiazoles, especially when substituted at specific positions, has been identified as a key feature in the development of antitumor agents, showcasing the therapeutic potential of this chemical class (Kamal et al., 2015).

Environmental Science

In environmental science, the study of nitroaromatic and nitramine compounds, which are structurally related to this compound, focuses on their stability, degradation, and impact on the environment. Research in this area aims to understand the degradation pathways of these compounds under various conditions, which is crucial for assessing their environmental impact and for developing methods to mitigate their presence in ecosystems (Barchańska et al., 2019).

Material Science

In material science, the incorporation of benzodiazole and nitro groups into polymers and luminescent materials has been explored for the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), sensors, and photoelectric conversion elements. The structural features of benzodiazoles, including their ability to participate in π-extended conjugated systems, make them valuable components for the development of materials with enhanced electroluminescent properties (Lipunova et al., 2018).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with care, following the precautionary statements provided .

properties

IUPAC Name

(6-nitro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGDBWNIKSYHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.